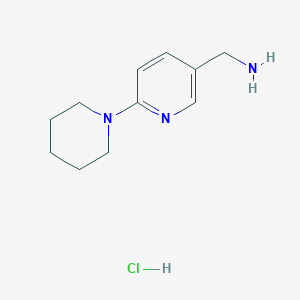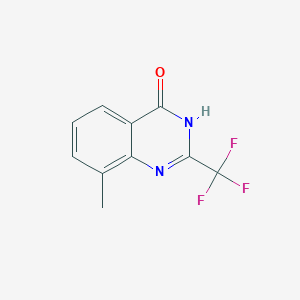![molecular formula C14H10O3 B11880780 2-Ethylnaphtho[2,3-b]furan-4,9-dione CAS No. 18633-71-1](/img/structure/B11880780.png)
2-Ethylnaphtho[2,3-b]furan-4,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylnaphtho[2,3-b]furan-4,9-dione is a chemical compound that belongs to the class of naphthofurandiones. This compound is characterized by a fused ring system consisting of a naphthalene ring and a furan ring, with an ethyl group attached to the naphthalene ring. It is known for its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing naphtho[2,3-b]furan-4,9-diones, including 2-ethylnaphtho[2,3-b]furan-4,9-dione, involves a visible-light-mediated [3+2] cycloaddition reaction. This reaction is performed under environmentally friendly conditions and shows excellent regioselectivity and functional group tolerance . Another method involves palladium-catalyzed reverse hydrogenolysis, which couples 2-hydroxy-1,4-naphthoquinones with olefins to produce the desired naphthofurandiones .
Industrial Production Methods: Industrial production of this compound can be achieved through scalable synthetic routes such as the palladium-catalyzed reverse hydrogenolysis. This method is advantageous due to its waste-free approach and the use of commercially available catalysts .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethylnaphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine in acetic acid can be used for bromination reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Brominated naphthofurandiones.
Aplicaciones Científicas De Investigación
2-Ethylnaphtho[2,3-b]furan-4,9-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including cancer treatment and antiviral therapies.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-ethylnaphtho[2,3-b]furan-4,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It may also interact with DNA, causing cytotoxic effects in cancer cells . The exact pathways and molecular targets are still under investigation, but its ability to induce oxidative stress and apoptosis in cells is well-documented.
Comparación Con Compuestos Similares
Naphtho[2,3-b]furan-4,9-dione: The parent compound without the ethyl group.
2-Methylnaphtho[2,3-b]furan-4,9-dione: A similar compound with a methyl group instead of an ethyl group.
2-Phenylnaphtho[2,3-b]furan-4,9-dione: A compound with a phenyl group attached to the naphthalene ring.
Comparison: 2-Ethylnaphtho[2,3-b]furan-4,9-dione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethyl group may enhance its lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets .
Propiedades
Número CAS |
18633-71-1 |
|---|---|
Fórmula molecular |
C14H10O3 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
2-ethylbenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C14H10O3/c1-2-8-7-11-12(15)9-5-3-4-6-10(9)13(16)14(11)17-8/h3-7H,2H2,1H3 |
Clave InChI |
QORFLTDEUGKOSZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Boc-4,6-dihydropyrrolo[3,4-d]thiazole](/img/structure/B11880708.png)


![5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl-](/img/structure/B11880729.png)

![ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B11880742.png)

![1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one](/img/structure/B11880749.png)





